methyl (2S)-2-isocyano-4-methylpentanoate
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Overview
Description
methyl (2S)-2-isocyano-4-methylpentanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and fine chemicals . This particular compound is characterized by its unique isocyano group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-isocyano-4-methylpentanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, which uses a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . Another method involves the use of acyl chlorides or acid anhydrides with alcohols .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Photocatalytic strategies have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts and light irradiation .
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-2-isocyano-4-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride (LiAlH4) can produce primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
methyl (2S)-2-isocyano-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-isocyano-4-methylpentanoate involves its interaction with specific molecular targets. The isocyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Found in pineapple oil, known for its fruity aroma.
Isopentyl acetate: A constituent of banana oil, also known for its pleasant smell.
Uniqueness
methyl (2S)-2-isocyano-4-methylpentanoate is unique due to its isocyano group, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl (2S)-2-isocyano-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTPUHSQAWCFFP-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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